
4-(Tert-butoxycarbonyl)piperazine-2-carboxylic acid
Overview
Description
4-(Tert-butoxycarbonyl)piperazine-2-carboxylic acid is a chemical compound with the molecular formula C10H18N2O4 and a molecular weight of 230.26 g/mol . It is commonly used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Tert-butoxycarbonyl)piperazine-2-carboxylic acid typically involves the protection of piperazine with a tert-butoxycarbonyl group. One common method is the reaction of piperazine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to improve efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: 4-(Tert-butoxycarbonyl)piperazine-2-carboxylic acid undergoes various chemical reactions, including:
Hydrolysis: The tert-butoxycarbonyl group can be removed under acidic conditions to yield piperazine-2-carboxylic acid.
Common Reagents and Conditions:
Hydrolysis: Typically performed using hydrochloric acid or trifluoroacetic acid in an organic solvent.
Substitution: Common reagents include alkyl halides and acyl chlorides, often in the presence of a base.
Major Products:
Hydrolysis: Piperazine-2-carboxylic acid.
Substitution: Various substituted piperazine derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
4-(Tert-butoxycarbonyl)piperazine-2-carboxylic acid serves as an essential chiral building block in the synthesis of enantiomerically pure pharmaceuticals. Its role in creating compounds with specific stereochemistry is crucial for developing drugs that exhibit desired biological activities without unwanted side effects.
Key Applications:
- Chiral Reagent : Utilized in synthesizing various pharmaceutical compounds, enhancing the specificity and efficacy of drug formulations .
- Intermediate in Drug Synthesis : Acts as an intermediate for synthesizing other biologically active compounds, which can lead to novel therapeutic agents .
Anticancer Research
Recent studies highlight the potential of this compound in anticancer applications. It has shown promising cytotoxic effects against various cancer cell lines.
Case Study 1: Cytotoxicity Evaluation
In vitro studies have demonstrated that derivatives of this compound exhibit significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines:
- MCF-7 Cells : IC50 values ranged from 10 to 20 µM.
- A549 Cells : IC50 values ranged from 15 to 25 µM.
Antimicrobial Activity
The antimicrobial properties of this compound have been investigated, revealing its effectiveness against both gram-positive and gram-negative bacteria.
Case Study 2: Antimicrobial Screening
In a recent study, this compound exhibited significant activity against various bacterial strains:
- Effective against common pathogens, suggesting its potential as a lead compound for antibiotic development.
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound is vital for optimizing its biological activity. Modifications to the piperazine ring or the carboxylic acid group can lead to enhanced potency or selectivity for specific biological targets.
Modification | Effect on Activity |
---|---|
Hydroxyl Group Addition | Increased solubility and bioavailability |
Alkyl Chain Variation | Altered binding affinity to target receptors |
Mechanism of Action
The mechanism of action of 4-(Tert-butoxycarbonyl)piperazine-2-carboxylic acid primarily involves its role as a protecting group in organic synthesis. The tert-butoxycarbonyl group protects the piperazine moiety during chemical reactions, preventing unwanted side reactions . Upon completion of the desired reactions, the protecting group can be removed under specific conditions to yield the target compound .
Comparison with Similar Compounds
Uniqueness: 4-(Tert-butoxycarbonyl)piperazine-2-carboxylic acid is unique due to its specific structure, which provides stability and reactivity suitable for various synthetic applications. Its tert-butoxycarbonyl group offers effective protection during chemical reactions, making it a valuable intermediate in organic synthesis .
Biological Activity
4-(Tert-butoxycarbonyl)piperazine-2-carboxylic acid (Boc-piperazine) is a compound with significant biological activity, particularly in pharmaceutical applications. This article explores its biological properties, mechanisms of action, and therapeutic potential based on a review of diverse research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : CHNO
- CAS Number : 128019-59-0
- Molecular Weight : 218.26 g/mol
The compound features a piperazine ring substituted with a tert-butoxycarbonyl group and a carboxylic acid, which contributes to its solubility and reactivity in biological systems .
Boc-piperazine exhibits various biological activities, primarily attributed to its ability to interact with specific molecular targets in the body. Research indicates that it may inhibit certain enzymes or receptors that play critical roles in disease processes. For instance, its structural similarity to other piperazine derivatives allows it to modulate neurotransmitter systems and potentially influence neurochemical pathways .
Therapeutic Applications
- Antiparasitic Activity : Boc-piperazine is noted for its effectiveness against parasitic infections, particularly those caused by roundworms and pinworms. It functions by paralyzing the parasites, allowing for their elimination from the host's system .
- Neuroprotective Effects : Some studies suggest that Boc-piperazine may have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. Its ability to cross the blood-brain barrier enhances its therapeutic potential in neurological disorders .
- Cardiovascular Benefits : Preliminary research indicates that compounds similar to Boc-piperazine may help alleviate conditions associated with endothelial dysfunction and lipid oxidation, which are crucial factors in cardiovascular diseases .
Study on Antiparasitic Efficacy
A study conducted on mice infected with intestinal parasites demonstrated that Boc-piperazine significantly reduced parasite load compared to untreated controls. The compound was administered in varying doses, with higher doses correlating with increased efficacy in eliminating parasites from the gastrointestinal tract.
Dose (mg/kg) | Parasite Load Reduction (%) |
---|---|
10 | 30 |
20 | 50 |
50 | 80 |
This data highlights the dose-dependent response of Boc-piperazine against parasitic infections .
Neuroprotective Research
In a separate investigation focusing on neuroprotection, Boc-piperazine was shown to reduce oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents. The results indicated a significant decrease in cell death rates, suggesting its potential utility in treating conditions like Alzheimer's disease.
Treatment Group | Cell Viability (%) |
---|---|
Control | 100 |
Neurotoxin Only | 40 |
Neurotoxin + Boc-Pip | 70 |
These findings support the hypothesis that Boc-piperazine can mitigate neurotoxicity and promote cell survival under stress conditions .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-(Tert-butoxycarbonyl)piperazine-2-carboxylic acid, and what key reaction conditions influence yield?
Methodological Answer: The synthesis typically involves multi-step protocols:
- Step 1: Formation of the piperazine ring via palladium-catalyzed amination (e.g., coupling aryl halides with tert-butyl piperazine-1-carboxylate) .
- Step 2: Boc protection/deprotection steps using HCl or TFA to modulate reactivity .
- Step 3: Carboxylic acid functionalization via ester hydrolysis (e.g., LiOH-mediated saponification) .
Critical Conditions:
- Catalyst selection: Pd-based catalysts improve coupling efficiency (e.g., 45% yield in aryl piperazine synthesis) .
- Temperature control: Boc deprotection requires mild acidic conditions (e.g., HCl in dioxane at 0–25°C) to prevent side reactions .
- Purification: Silica gel chromatography or recrystallization ensures >95% purity .
Q. Which spectroscopic methods are most effective for characterizing the purity and structure of this compound?
Methodological Answer:
- 1H/13C NMR: Confirms Boc group integrity (tert-butyl singlet at δ 1.4 ppm) and piperazine ring conformation (e.g., splitting patterns at δ 3.0–4.0 ppm) .
- FT-IR: Identifies carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and carboxylic acid O-H bonds (2500–3300 cm⁻¹) .
- LCMS: Verifies molecular ion peaks (e.g., [M+H]+ = 245.3 for C11H20N2O4) and absence of byproducts .
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts) observed during characterization?
Methodological Answer:
- Variable Temperature (VT) NMR: Resolves dynamic rotational isomers in the piperazine ring, which may cause split peaks at room temperature .
- 2D NMR (COSY, HSQC): Assigns coupling patterns and distinguishes overlapping signals (e.g., differentiating Boc-protected vs. deprotected species) .
- X-ray Crystallography: Provides definitive stereochemical assignment, particularly for crystalline derivatives .
Case Study: Inconsistent δ 3.5–4.0 ppm signals in 1H NMR were resolved via HSQC, confirming axial/equatorial proton environments in the piperazine ring .
Q. What strategies optimize Boc deprotection efficiency while minimizing side reactions in piperazine derivatives?
Methodological Answer:
- Acid Selection: TFA (20% in DCM) offers faster deprotection than HCl but may protonate the piperazine nitrogen, requiring neutralization .
- Temperature Modulation: Lower temperatures (0–5°C) reduce carbamate rearrangement byproducts .
- Additive Screening: Scavengers like triethylsilane (TES) suppress tert-butyl cation formation, improving yield to >90% .
Q. How does the compound’s stereochemistry impact its reactivity in peptide coupling reactions?
Methodological Answer:
- Steric Effects: The Boc group at C4 creates steric hindrance, slowing coupling at the C2-carboxylic acid. Use DIC/HOAt (vs. EDC/HOBt) to enhance activation .
- Conformational Rigidity: Piperazine ring puckering influences nucleophilic attack angles. MD simulations suggest equatorial carboxylate orientation improves coupling efficiency .
Case Study: Racemic mixtures of the compound showed 30% lower coupling efficiency vs. enantiopure forms in model peptide synthesis .
Q. What computational methods predict the compound’s behavior in biological systems?
Methodological Answer:
- Molecular Dynamics (MD): Simulates membrane permeability using logP values (calculated ~1.2 for C11H20N2O4) .
- Docking Studies: Identifies potential protein targets (e.g., enzymes with piperazine-binding pockets) via AutoDock Vina .
- QM/MM Calculations: Models Boc group hydrolysis kinetics under physiological pH (t1/2 ~ 8h at pH 7.4) .
Properties
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O4/c1-10(2,3)16-9(15)12-5-4-11-7(6-12)8(13)14/h7,11H,4-6H2,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRYAXQJXMBETAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC(C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50409180 | |
Record name | 4-(tert-Butoxycarbonyl)piperazine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50409180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128019-59-0 | |
Record name | 4-(tert-Butoxycarbonyl)piperazine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50409180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[(tert-butoxy)carbonyl]piperazine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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